molecular formula C9H4BrNO5 B3035029 7-Bromo-5-nitrobenzofuran-2-carboxylic acid CAS No. 286836-15-5

7-Bromo-5-nitrobenzofuran-2-carboxylic acid

Cat. No. B3035029
Key on ui cas rn: 286836-15-5
M. Wt: 286.04 g/mol
InChI Key: DZAZWBGACAWPOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06967201B1

Procedure details

A mixture of 11.5 gm (35.5 mMol) potassium 5-nitro-7-bromobenzofuran-2-carboxylate and 36 gm Dowex 50WX8-200 resin in 1.6 L methanol was stirred for 1 hour at room temperature. The mixture was filtered and the filtrate concentrated under reduced pressure. The residue was diluted with about 80 mL of methanol and heated on the steam bath with stirring. The mixture was cooled to room temperature and filtered. The residual solid was dried under vacuum to provide 6.7 gm (66%) of the desired compound as a gold solid.
Name
potassium 5-nitro-7-bromobenzofuran-2-carboxylate
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One
Yield
66%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([Br:16])[C:7]2[O:11][C:10]([C:12]([O-:14])=[O:13])=[CH:9][C:8]=2[CH:15]=1)([O-:3])=[O:2].[K+]>CO>[N+:1]([C:4]1[CH:5]=[C:6]([Br:16])[C:7]2[O:11][C:10]([C:12]([OH:14])=[O:13])=[CH:9][C:8]=2[CH:15]=1)([O-:3])=[O:2] |f:0.1|

Inputs

Step One
Name
potassium 5-nitro-7-bromobenzofuran-2-carboxylate
Quantity
11.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C2=C(C=C(O2)C(=O)[O-])C1)Br.[K+]
Name
Quantity
1.6 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with about 80 mL of methanol
TEMPERATURE
Type
TEMPERATURE
Details
heated on the steam bath
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The residual solid was dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C2=C(C=C(O2)C(=O)O)C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.